molecular formula C26H23FN2O3 B2677304 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one CAS No. 877777-88-3

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one

Cat. No. B2677304
CAS RN: 877777-88-3
M. Wt: 430.479
InChI Key: XOSJQDSFMSLDDD-UHFFFAOYSA-N
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Description

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one, also known as FLUP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Regulation of Adenosine Function

ENTs also regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions . This compound, by inhibiting ENTs, can potentially regulate adenosine functions .

Potential Treatment for Cardiovascular Diseases

The clinical applications of ENT inhibitors in the treatment of cardiovascular diseases have been explored in numerous studies . As an ENT inhibitor, this compound could potentially be used in the treatment of cardiovascular diseases .

Potential Use in Cancer Therapy

ENT inhibitors have been explored for their potential use in cancer therapy . This compound, being an ENT inhibitor, could potentially be used in cancer therapy .

Development of ENT2-Selective Inhibitors

The compound is already selective for ENT2 over ENT1 . Further modification of the chemical structure of this compound may lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

Antimicrobial Activity

The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site . This suggests potential antimicrobial activity of this compound .

properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c27-20-6-8-21(9-7-20)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-22(24(30)15-23(19)25)18-4-2-1-3-5-18/h1-9,14-16,30H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSJQDSFMSLDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one

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